1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
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Overview
Description
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C16H21N5S and a molecular weight of 315.443 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves multiple steps. The initial step typically includes the preparation of 1-Methyl-4-piperidinone, which can be synthesized through the reaction of N-methylpiperidine with an oxidizing agent .
Chemical Reactions Analysis
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can be compared with similar compounds such as:
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-one : Another related compound with a similar core structure but different functional groups .
- N-Methyl-4-piperidone : A compound with similar reactivity and applications in organic synthesis .
1-Methyl-4-piperidinone: A simpler analog used in organic synthesis.
benzothieno[2,3-d]pyrimidin-4-ylhydrazone.
Properties
Molecular Formula |
C16H21N5S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N5S/c1-21-8-6-11(7-9-21)19-20-15-14-12-4-2-3-5-13(12)22-16(14)18-10-17-15/h10H,2-9H2,1H3,(H,17,18,20) |
InChI Key |
QOAOLFXQTAXDMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC2=C3C4=C(CCCC4)SC3=NC=N2)CC1 |
Origin of Product |
United States |
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